(E)-N-Ethyl-1-(4-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine is an organic compound belonging to the class of imines It is characterized by the presence of a nitrophenyl group attached to an ethyl-substituted methanimine
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine can be synthesized through the acid-catalyzed condensation of 4-nitroaniline and an appropriate aldehyde. The reaction typically involves mixing the reactants in a methanol-water solution and stirring the mixture for an extended period. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The major product is typically the corresponding amine derivative.
Substitution: Products depend on the nucleophile used and can include various substituted imines.
Scientific Research Applications
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the imine group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine
- (E)-1-(4-Nitrophenyl)-N-{2-[2-(4-nitrophenyl)-1-imidazolidinyl]ethyl}methanimine
Uniqueness
(E)-N-Ethyl-1-(4-nitrophenyl)methanimine is unique due to its specific ethyl substitution on the imine group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
25105-58-2 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-ethyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C9H10N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-7H,2H2,1H3 |
InChI Key |
MZXACNROJRTMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.